2,2,2-Trifluoro-1-(4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazin-1-yl)ethanone
CAS No.: 1218789-87-7
Cat. No.: VC0036734
Molecular Formula: C17H23BF3N3O3
Molecular Weight: 385.194
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1218789-87-7 |
|---|---|
| Molecular Formula | C17H23BF3N3O3 |
| Molecular Weight | 385.194 |
| IUPAC Name | 2,2,2-trifluoro-1-[4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazin-1-yl]ethanone |
| Standard InChI | InChI=1S/C17H23BF3N3O3/c1-15(2)16(3,4)27-18(26-15)12-5-6-13(22-11-12)23-7-9-24(10-8-23)14(25)17(19,20)21/h5-6,11H,7-10H2,1-4H3 |
| Standard InChI Key | VWUMYQIQIXOMIA-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)N3CCN(CC3)C(=O)C(F)(F)F |
Introduction
Chemical Identity and Structure
2,2,2-Trifluoro-1-(4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazin-1-yl)ethanone is a complex organic compound that belongs to the class of boronic acid pinacol esters with additional heterocyclic functionalities. It features a pyridine ring substituted with a boronic acid pinacol ester at the 5-position and a piperazine moiety at the 2-position. The piperazine ring is further functionalized with a trifluoroacetyl group, contributing to the compound's unique reactivity profile.
Identification Parameters
The compound is uniquely identified by several standard parameters as shown in Table 1.
Table 1: Identification Parameters of 2,2,2-Trifluoro-1-(4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazin-1-yl)ethanone
| Parameter | Value |
|---|---|
| CAS Registry Number | 1218789-87-7 |
| Molecular Formula | C₁₇H₂₃BF₃N₃O₃ |
| Molecular Weight | 385.194 g/mol |
| IUPAC Name | 2,2,2-trifluoro-1-[4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazin-1-yl]ethanone |
| MDL Number | MFCD12913980 |
| Standard InChIKey | VWUMYQIQIXOMIA-UHFFFAOYSA-N |
Structural Representation
The structure of this compound incorporates several key functional groups that contribute to its chemical properties and reactivity. The tetramethyl-1,3,2-dioxaborolan-2-yl group (boronic acid pinacol ester) at the 5-position of the pyridine ring serves as a versatile synthetic handle for cross-coupling reactions. The trifluoroacetyl substituent on the piperazine moiety introduces a strong electron-withdrawing group that affects the electronic properties of the molecule.
The molecular structure features a pyridine core substituted at positions 2 and 5, with the piperazine ring attached to the 2-position of the pyridine and the boronic acid pinacol ester group at the 5-position. The trifluoroacetyl group is connected to one of the nitrogen atoms in the piperazine ring, creating a complex scaffold with multiple reactive sites.
Physical and Chemical Properties
The physical and chemical properties of 2,2,2-Trifluoro-1-(4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazin-1-yl)ethanone determine its behavior in various chemical transformations and applications.
Chemical Properties
This compound possesses several notable chemical properties:
Spectroscopic Data
The compound can be characterized by various spectroscopic techniques:
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SMILES Notation: B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N3CCN(C(C(F)(F)F)=O)CC3)C=C2
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Alternative SMILES Representation: CC1(C)C(C)(C)OB(C2=CN=C(N3CCN(C(C(F)(F)F)=O)CC3)C=C2)O1
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Standard InChI: InChI=1S/C17H23BF3N3O3/c1-15(2)16(3,4)27-18(26-15)12-5-6-13(22-11-12)23-7-9-24(10-8-23)14(25)17(19,20)21/h5-6,11H,7-10H2,1-4H3
Synthesis and Applications
The synthesis and applications of 2,2,2-Trifluoro-1-(4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazin-1-yl)ethanone are closely related to its structural features and chemical reactivity.
Key Applications
The primary applications of this compound stem from its utility as a synthetic intermediate:
Suzuki-Miyaura Cross-Coupling
The boronic acid pinacol ester moiety makes this compound an excellent substrate for Suzuki-Miyaura cross-coupling reactions, which are widely used in organic synthesis to form carbon-carbon bonds . This reaction typically involves:
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Coupling Partners: Reaction with aryl or vinyl halides under palladium catalysis conditions.
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Catalysts: Typically Pd(0) complexes such as Pd(PPh₃)₄ or Pd₂(dba)₃ with appropriate ligands.
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Conditions: Base (often K₂CO₃, Cs₂CO₃, or K₃PO₄) in a solvent system such as THF/water or dioxane/water at elevated temperatures.
Pharmaceutical Intermediate
Compounds containing boronic acid pinacol ester functionalities, along with pyridine and piperazine moieties, often serve as valuable intermediates in pharmaceutical synthesis . The presence of:
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Multiple Reactive Sites: The molecule offers several positions for further functionalization.
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Heterocyclic Scaffolds: Pyridine and piperazine rings are common in many pharmaceutically active compounds.
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Trifluoromethyl Group: This group is often incorporated into drug molecules to enhance metabolic stability and alter physicochemical properties.
Functional Group Transformations
Several functional group transformations can be performed with this compound:
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Hydrolysis: The boronic acid pinacol ester can be hydrolyzed to the corresponding boronic acid .
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Oxidation: The boronic acid derivative can be oxidized to introduce hydroxyl groups .
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Additional Cross-Coupling Reactions: Beyond Suzuki coupling, the compound may participate in other metal-catalyzed coupling reactions .
Comparison with Related Compounds
Several structurally related compounds help to contextualize the properties and applications of 2,2,2-Trifluoro-1-(4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazin-1-yl)ethanone.
Structural Analogs
Table 2: Comparison of Related Boronic Acid Pinacol Ester Derivatives
| Compound | CAS Number | Molecular Formula | Key Structural Difference |
|---|---|---|---|
| 2,2,2-Trifluoro-1-(4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazin-1-yl)ethanone | 1218789-87-7 | C₁₇H₂₃BF₃N₃O₃ | Target compound |
| 1-(4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazin-1-yl)ethanone | 1201644-37-2 | C₁₇H₂₆BN₃O₃ | Acetyl instead of trifluoroacetyl group, boronate at 4-position of pyridine |
| 2,2,2-Trifluoro-1-(4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazin-1-yl)ethanone | 1218791-39-9 | C₁₇H₂₄BF₃N₂O₃ | Phenyl ring instead of pyridine |
| 1-(4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)piperazin-1-yl)ethanone | 1201644-39-4 | C₁₇H₂₆BN₃O₃ | Acetyl instead of trifluoroacetyl group, piperazine at 3-position of pyridine |
These structural analogs provide insight into how subtle structural modifications affect the properties and potential applications of these compounds .
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